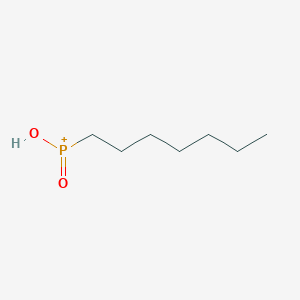
Heptyl-hydroxy-oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl-hydroxy-oxophosphanium is a unique organophosphorus compound characterized by the presence of a heptyl group, a hydroxy group, and an oxophosphanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of heptyl-hydroxy-oxophosphanium typically involves the reaction of heptyl halides with phosphine oxides under controlled conditions. One common method includes the use of Grignard reagents, where heptyl magnesium bromide reacts with a suitable phosphine oxide to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and microwave-assisted synthesis can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Heptyl-hydroxy-oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphine derivatives.
Applications De Recherche Scientifique
Heptyl-hydroxy-oxophosphanium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds
Mécanisme D'action
The mechanism of action of heptyl-hydroxy-oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Heptyl-hydroxy-oxophosphanium can be compared with other organophosphorus compounds such as:
2-heptyl-4-quinolone: Known for its antimicrobial properties.
Tetrahydroisoquinoline derivatives: Exhibiting strong antifungal activities .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable asset in the development of new materials, drugs, and biochemical tools.
Propriétés
Numéro CAS |
21655-86-7 |
|---|---|
Formule moléculaire |
C7H16O2P+ |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
heptyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C7H15O2P/c1-2-3-4-5-6-7-10(8)9/h2-7H2,1H3/p+1 |
Clé InChI |
DFXVJUZVJSBGOJ-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCC[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14142083.png)
![5',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B14142086.png)
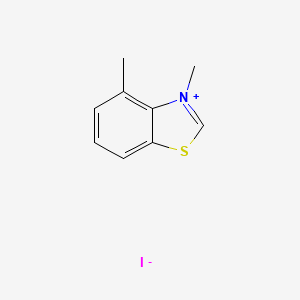

![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)
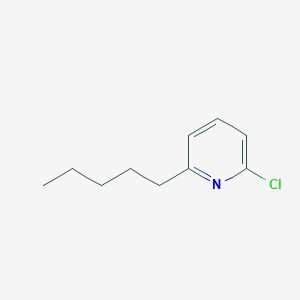
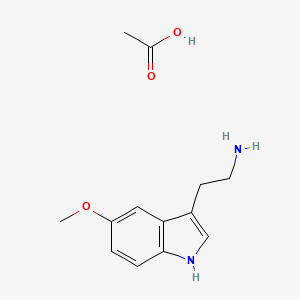
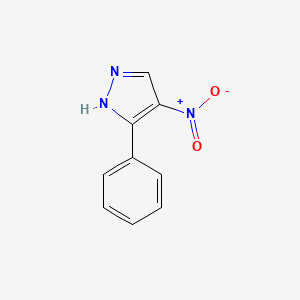
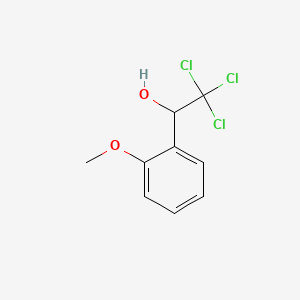
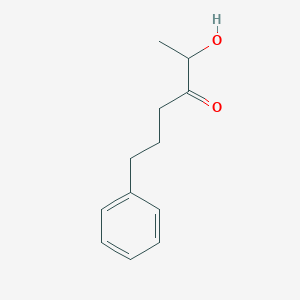


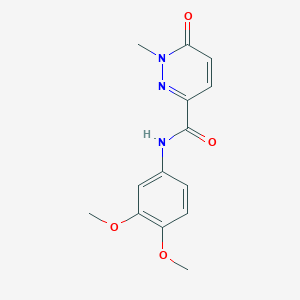
![2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14142165.png)
